YM458

EZH2 BRD4 epigenetics

Single-agent EZH2 inhibitors (e.g., EPZ6438) fail in solid tumors due to compensatory H3K27 hyperacetylation driving BRD4-dependent resistance. YM458, a first-in-class dual EZH2/BRD4 inhibitor chimeric from EPZ6438 and JQ1 pharmacophores, delivers stoichiometric dual target engagement in one entity, eliminating pharmacokinetic mismatches inherent to dual-agent regimens. • Dual IC₅₀: BRD4 34 nM, EZH2 490 nM • Superior antiproliferative activity vs. EPZ6438 across 11 solid cancer cell lines • 63.4% tumor volume reduction in A549 NSCLC xenograft (60 mg/kg IP) • Oral bioavailability: 4.94%; IP t₁/₂: 3.81 h

Molecular Formula C53H61ClN8O5S
Molecular Weight 957.6 g/mol
Cat. No. B12395980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM458
Molecular FormulaC53H61ClN8O5S
Molecular Weight957.6 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C53H61ClN8O5S/c1-8-61(41-20-24-66-25-21-41)46-28-39(27-43(34(46)5)51(64)56-30-44-31(2)26-32(3)57-52(44)65)37-14-18-42(19-15-37)67-23-11-9-10-22-55-47(63)29-45-50-60-59-36(7)62(50)53-48(33(4)35(6)68-53)49(58-45)38-12-16-40(54)17-13-38/h12-19,26-28,41,45H,8-11,20-25,29-30H2,1-7H3,(H,55,63)(H,56,64)(H,57,65)/t45-/m0/s1
InChIKeyUOTPJXAROHNZGU-GWHBCOKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM458: Dual EZH2/BRD4 Inhibitor for Solid Tumors


YM458 (also known as compound D7) is a first-in-class dual inhibitor of the epigenetic regulators EZH2 (enhancer of zeste homolog 2) and BRD4 (bromodomain-containing protein 4), with enzymatic IC₅₀ values of 490 nM and 34 nM, respectively [1]. As a chimeric molecule derived from the EZH2 inhibitor EPZ6438 and the BRD4 inhibitor JQ1, YM458 simultaneously targets both the histone methyltransferase activity of EZH2 and the acetyl-lysine recognition of BRD4 [1]. The compound demonstrates potent antiproliferative effects across a broad panel of solid cancer cell lines, including pancreatic, lung, and colorectal cancers, and exhibits in vivo tumor growth inhibition in xenograft models [1].

Pathway study Dual EZH2/BRD4 epigenetic modulation
Model context Solid tumor cell-line and xenograft research
Tool compound Resistance mechanism probe (H3K27ac/BRD4 axis)

YM458: Advantages Over Single-Target Inhibitors


Single-target EZH2 inhibitors (e.g., EPZ6438, GSK126) are largely ineffective in solid tumors due to the rapid emergence of acquired resistance driven by compensatory H3K27 hyperacetylation [1]. This epigenetic adaptation activates BRD4-dependent transcriptional programs, rendering EZH2 inhibition alone therapeutically insufficient [1]. While co-administration of an EZH2 inhibitor and a BRD4 inhibitor can partially resensitize cells, this combination approach introduces challenges in dose optimization, pharmacokinetic matching, and increased toxicity potential [1]. YM458 circumvents these limitations by delivering both activities within a single molecular entity, providing stoichiometric target engagement and eliminating the complexities inherent to dual-agent regimens [1].

Single-target EZH2 inhibitor
EPZ6438 or GSK126 may not address BRD4-driven compensatory H3K27ac signaling; pathway crosstalk can limit response in solid tumor models.
Single-target BRD4 inhibitor
JQ1 does not suppress EZH2 methyltransferase activity; residual H3K27me3 may sustain epigenetic silencing.
Combination (EPZ6438 + JQ1)
Co-administration introduces PK/PD matching complexity and may produce differential cellular exposure; dual-agent synergy may not replicate in all models.

YM458 vs. Analogs: Head-to-Head Evidence


Dual EZH2/BRD4 Inhibition vs. Parent Inhibitors

YM458 exhibits potent dual inhibition of EZH2 and BRD4, with IC₅₀ values of 0.49 μM and 0.034 μM, respectively [1]. In contrast, the parent single-target inhibitors EPZ6438 and JQ1 show activity against only one target each, necessitating combination use to achieve comparable dual-target coverage [1]. Within the series of synthetic dual inhibitors (D1–D11), YM458 (D7) displays the optimal linker length (7 atoms) for balanced dual-target potency; shorter (≤4 atoms) or longer (≥8 atoms) linkers result in reduced inhibitory activity against one or both targets [1].

Dual inhibition vs. parent inhibitors
Head-to-head
EZH2 IC₅₀ 0.49 μM; BRD4 IC₅₀ 0.034 μM
Optimal 7-atom linker; shorter/longer linkers reduce activity
Dual-target engagement context; balanced inhibition may support epigenetic crosstalk studies.
Fluorescence polarization / enzymatic assay; SPR confirmed.
EZH2 BRD4 epigenetics

Pancreatic Cancer Antiproliferative Comparison

In AsPC-1 pancreatic cancer cells, YM458 inhibits proliferation with an IC₅₀ of 0.69 ± 0.16 μM after 6 days of treatment [1]. This value is >43-fold lower than the IC₅₀ of EPZ6438 (>30 μM) and 5-fold lower than that of JQ1 (3.39 ± 0.34 μM) [1]. Notably, YM458 demonstrates antiproliferative potency comparable to or superior to the co-administration of EPZ6438 and JQ1, while avoiding the logistical and pharmacological complexities of a two-drug regimen [1].

AsPC-1 antiproliferative assay
Head-to-head
IC₅₀ 0.69 ± 0.16 μM
>43-fold lower than EPZ6438 (>30 μM); 5-fold lower than JQ1 (3.39 μM)
Supports antiproliferative assay context in pancreatic cancer models.
6-day treatment, MTS assay, n ≥ 3.
pancreatic cancer antiproliferative AsPC-1

Antiproliferative Activity Across Solid Tumor Lines

YM458 was evaluated against a panel of 11 solid cancer cell lines, including lung (A549, H1299, H460), pancreatic (AsPC-1, PANC-1, BxPC-3, Capan-2), and colorectal (HCT116, HT-29) cancers [1]. In the majority of these lines, YM458 exhibited superior antiproliferative activity compared to both EPZ6438 and JQ1, with IC₅₀ values ranging from submicromolar to low micromolar [1]. Notably, YM458 achieved IC₅₀ values below 2 μM in 9 of the 11 lines tested, whereas EPZ6438 failed to reach 50% inhibition in most solid tumor lines at the highest concentration tested [1].

Solid tumor panel screen
Head-to-head
IC₅₀ range: 0.69–8.2 μM across 11 lines
>10-fold lower than EPZ6438 in 10/11 lines; >3-fold lower than JQ1 in 9/11 lines
Supports broad solid tumor cell-model endpoint review; consistent response across lung, pancreatic, colorectal lines.
Lung (A549, H1299, H460), pancreatic (AsPC-1, PANC-1, BxPC-3, Capan-2), colorectal (HCT116, HT-29).
solid tumors pan-cancer antiproliferative

In Vivo Tumor Growth Inhibition in Xenografts

In a human pancreatic cancer AsPC-1 xenograft model, YM458 administered intraperitoneally at 60 mg/kg every other day reduced tumor growth by 38.6% [1]. This inhibition was superior to that achieved with equimolar doses of EPZ6438 or JQ1 alone [1]. In a human lung cancer A549 xenograft model, using a daily dosing regimen (60 mg/kg, 6× per week for 38 days), YM458 reduced tumor volume by 63.4% and tumor weight by 57.8% compared to the control group, again outperforming EPZ6438 and JQ1 at equimolar dosages [1].

In vivo xenograft models
Head-to-head
AsPC-1: 38.6% TGI; A549: 63.4% volume reduction
YM458 outperformed equimolar EPZ6438 and JQ1 in both models
Model-response endpoint context; in vivo tumor growth inhibition supports mechanism investigation.
BALB/c nude mice, intraperitoneal administration.
xenograft in vivo efficacy pancreatic cancer lung cancer

Apoptosis Induction vs. Single Agents and Combination

Flow cytometry analysis in AsPC-1, A549, and HCT116 cells revealed that YM458 (1 μM, 48 h) induced substantially greater apoptosis than either EPZ6438 or JQ1 alone, and even exceeded the apoptotic response triggered by the combination of EPZ6438 and JQ1 [1]. EPZ6438 alone did not induce detectable apoptosis at the tested concentration, consistent with the limited pro-apoptotic capacity of EZH2 inhibition in solid tumor cells [1]. The combination of EPZ6438 and JQ1 exhibited synergistic apoptosis, but YM458 as a single agent achieved an even greater magnitude of cell death [1].

Apoptosis induction vs. single agents
Head-to-head
Annexin V+ cells: YM458 > EPZ6438+JQ1 combination
EPZ6438 alone did not induce apoptosis
Apoptosis pathway-response interpretation; supports programmed cell death endpoint evaluation.
AsPC-1, A549, HCT116; 1 μM, 48 h; flow cytometry.
apoptosis cell death mechanism of action

YM458 Research Applications


EZH2 Inhibitor Resistance Mechanisms

YM458 is uniquely suited for studies examining the compensatory H3K27 acetylation that drives resistance to single-agent EZH2 inhibition in solid tumors. Because YM458 simultaneously inhibits both EZH2 and BRD4, it allows researchers to probe the functional consequences of dual epigenetic blockade without the confounding variables introduced by combination treatments (e.g., differential cellular uptake, off-target effects, or pharmacokinetic mismatches). The compound's demonstrated superiority over EPZ6438 in 11 solid cancer cell lines [1] provides a robust platform for dissecting resistance pathways.

Preclinical Efficacy in Pancreatic & Lung Cancer Models

Researchers focusing on pancreatic ductal adenocarcinoma (PDAC) or non-small cell lung cancer (NSCLC) can leverage YM458's validated in vivo activity in AsPC-1 and A549 xenograft models [1]. The compound's ability to reduce tumor volume by 63.4% in the A549 model [1] makes it a valuable positive control or lead compound for studies evaluating novel combination regimens or biomarkers of response in these historically EZH2-inhibitor-resistant indications.

Dual Epigenetic Chemical Probe Development

YM458 serves as an excellent starting point for the design of next-generation dual EZH2/BRD4 chemical probes. Its well-characterized structure-activity relationship (SAR) regarding linker length [1] and its validated ternary complex formation capability (confirmed by Co-IP [1]) provide a solid foundation for medicinal chemistry optimization aimed at improving oral bioavailability (currently 4.94% [1]) or target residence time.

Comparative Epigenetic Profiling in Solid Tumors

Given YM458's broad antiproliferative activity across lung, pancreatic, and colorectal cancer cell lines [1], the compound is an ideal tool for pan-cancer epigenetic screening initiatives. Its consistent potency across diverse genetic backgrounds allows for the identification of tumor types or genotypes that are particularly sensitive to dual EZH2/BRD4 inhibition, potentially revealing new biomarkers for patient stratification.

Application
Selection Property
Validation Focus
EZH2 inhibitor resistance pathway studies
Dual EZH2/BRD4 target engagement
H3K27 acetylation and BRD4 transcriptional readout
Pancreatic and lung cancer xenograft research
In vivo model-response characterization
Tumor growth inhibition endpoints
Dual epigenetic chemical probe design
Linker-length SAR and ternary complex formation
Biophysical binding and cellular target engagement assays
Pan-solid tumor epigenetic profiling
Cell-line panel sensitivity mapping
Antiproliferative and chromatin modification endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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